![molecular formula C14H11ClO3S B14641296 Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- CAS No. 56096-53-8](/img/structure/B14641296.png)
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is an organic compound with the molecular formula C14H11ClO3S It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a 4-chlorophenylthio group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, 4-chlorothiophenol, and methoxybenzene.
Formation of Intermediate: The 4-chlorothiophenol is reacted with methoxybenzene under specific conditions to form an intermediate compound.
Final Product Formation: The intermediate is then subjected to further reactions, including oxidation and substitution, to yield the final product, benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methoxy and chlorophenylthio groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-[(4-chlorophenyl)thio]-: Similar structure but lacks the methoxy group.
Benzoic acid, 2-[(4-bromophenyl)thio]-5-methoxy-: Similar structure with a bromine atom instead of chlorine.
Benzoic acid, 2-[(4-methylphenyl)thio]-5-methoxy-: Similar structure with a methyl group instead of chlorine.
Uniqueness
Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy- is unique due to the presence of both the 4-chlorophenylthio and methoxy groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56096-53-8 |
|---|---|
Molecular Formula |
C14H11ClO3S |
Molecular Weight |
294.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-5-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-10-4-7-13(12(8-10)14(16)17)19-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
InChI Key |
IZOZGSLBVUCUNE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)SC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(4-Cyclopropylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14641213.png)
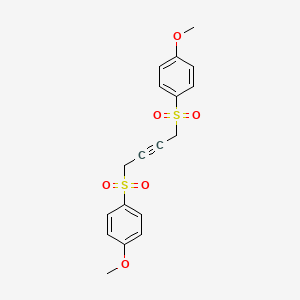
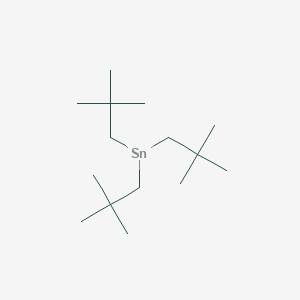
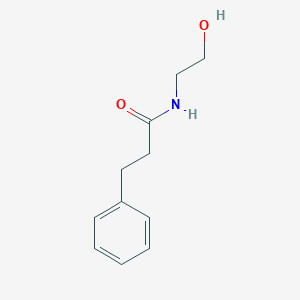
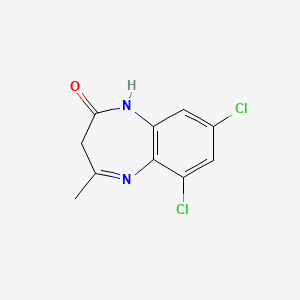
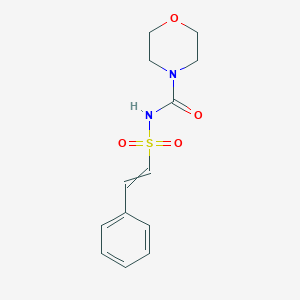
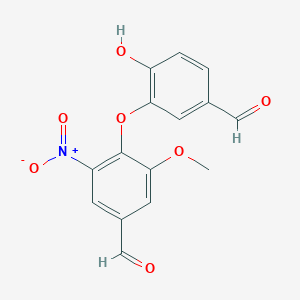
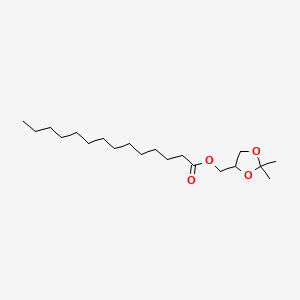



![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
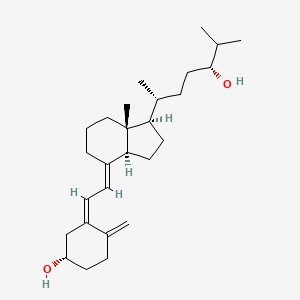
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)
